molecular formula C17H14N2 B1684216 Ellipticine CAS No. 519-23-3

Ellipticine

Cat. No.: B1684216
CAS No.: 519-23-3
M. Wt: 246.31 g/mol
InChI Key: CTSPAMFJBXKSOY-UHFFFAOYSA-N
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Description

Ellipticine is a organic heterotetracyclic compound that is pyrido[4,3-b]carbazole carrying two methyl substituents at positions 5 and 11. It has a role as an antineoplastic agent and a plant metabolite. It is an organic heterotetracyclic compound, an organonitrogen heterocyclic compound, a polycyclic heteroarene and an indole alkaloid.
This compound is a potent antineoplastic agent.
This compound is a natural product found in Trichoderma brevicompactum, Aschersonia paraphysata, and other organisms with data available.

Mechanism of Action

Target of Action

Ellipticine, a tetracyclic alkaloid, primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiling of double-stranded DNA, playing a crucial role in DNA replication .

Mode of Action

This compound exerts its action through several mechanisms. The most well-established mode of action is intercalation into DNA and inhibition of topoisomerase II . As an intercalator, this compound is capable of inserting itself between the base pairs of the DNA strand . In its intercalated state, this compound binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA . This binding to topoisomerase II inhibits the enzyme, resulting in potent antitumor activity .

Biochemical Pathways

The biochemical pathways affected by this compound include the PI3K/AKT pathway , p53 pathway , and MAPK pathway . These pathways are closely related to the antiproliferative ability of this compound. The PI3K/AKT and MAPK pathways are involved in cell survival and proliferation, while the p53 pathway plays a key role in cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in vivo. It has been found that the complexation of this compound with the amino acid pairing peptide EAK16-II (EAK) prolongs the residence time of the drug and enlarges the area under the concentration-time curve (AUC), indicating that EAK can serve as a suitable carrier to increase the bioavailability of this compound .

Result of Action

This compound has a marked effect on cellular RNA content. For instance, Friend leukemia cells, blocked in G2 phase by the drug, doubled their RNA content compared to control cells . Moreover, this compound reduces the inflammatory response and mortality in a mouse model of LPS-induced endotoxic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound was first isolated from the plant material of Ochrosia elliptica Labill , suggesting that its natural environment and the conditions under which the plant grows could potentially influence the properties of the compound

Properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSPAMFJBXKSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33668-12-1 (hydrochloride), 55042-50-7 (tartrate)
Record name Ellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30199855
Record name 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-23-3
Record name Ellipticine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ellipticine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ELLIPTICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117VLW7484
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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